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molecular formula C26H26F3N3O2 B8474391 (4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester CAS No. 956136-97-3

(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester

Cat. No. B8474391
M. Wt: 469.5 g/mol
InChI Key: RCYGBTZMDNSHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912208B2

Procedure details

A microwave vial was charged with {4-[4-(5-bromo-pyridin-2-yl)-phenyl]-cyclohexyl}-acetic acid methyl ester (3.4 g, 8.8 mmol, 1.0 equiv), 3-amino-6-trifluoromethyl pyridine (2.1 g, 13.1 mmol, 1.2 equiv), cesium carbonate (7.1 g, 21.9 mmol, 2.5 equiv), 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (X-Phos, 0.42 g, 0.88 mmol, 0.1 equiv) and palladium acetate (0.30 g, 0.44 mmol, 0.05 equiv) in 20 Ml of toluene/t-butanol (9:1). The suspension was sparged with nitrogen for 10 min, then heated to 150° C. under microwave heating for 45 min. The reaction was cooled to room temperature, partitioned between ethyl acetate and water. The organic extracts were washed with brine, then dried over sodium sulphate and concentrated in vacuo. Purification by silica gel chromatography afforded the title compound: 1H NMR (400 MHz, DMSO-d6) 1.10-1.21 (m, 1 H) 1.51 (qd, J=12.72, 2.78 Hz, 2 H) 1.70-1.87 (m, 5 H) 2.26 (d, J=6.57 Hz, 2 H) 2.50 (m, 1 H) 3.61 (s, 3 H) 7.33 (d, J=8.34 Hz, 2 H) 7.65 (d, J=2.53 Hz, 1 H) 7.67-7.74 (m, 2 H) 7.89 (d, J=8.59 Hz, 1 H) 7.95 (d, J=8.34 Hz, 2 H) 8.46 (d, J=2.53 Hz, 1 H) 8.54 (d, J=2.53 Hz, 1 H) 9.18 (s, 1 H); (M+H)+ 427.3.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
toluene t-butanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:24])[CH2:4][CH:5]1[CH2:10][CH2:9][CH:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]3[CH:22]=[CH:21][C:20](Br)=[CH:19][N:18]=3)=[CH:13][CH:12]=2)[CH2:7][CH2:6]1.[NH2:25][C:26]1[CH:27]=[N:28][C:29]([C:32]([F:35])([F:34])[F:33])=[CH:30][CH:31]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1.C(O)(C)(C)C>[CH3:1][O:2][C:3](=[O:24])[CH2:4][CH:5]1[CH2:10][CH2:9][CH:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]3[CH:22]=[CH:21][C:20]([NH:25][C:26]4[CH:27]=[N:28][C:29]([C:32]([F:35])([F:33])[F:34])=[CH:30][CH:31]=4)=[CH:19][N:18]=3)=[CH:13][CH:12]=2)[CH2:7][CH2:6]1 |f:2.3.4,6.7.8,9.10|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
COC(CC1CCC(CC1)C1=CC=C(C=C1)C1=NC=C(C=C1)Br)=O
Name
Quantity
2.1 g
Type
reactant
Smiles
NC=1C=NC(=CC1)C(F)(F)F
Name
cesium carbonate
Quantity
7.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.42 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
Name
Quantity
0.3 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
toluene t-butanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was sparged with nitrogen for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
heating for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(CC1CCC(CC1)C1=CC=C(C=C1)C1=NC=C(C=C1)NC=1C=NC(=CC1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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